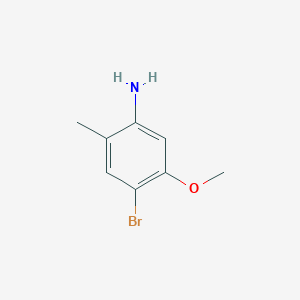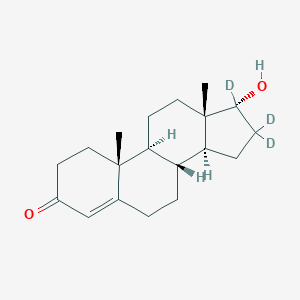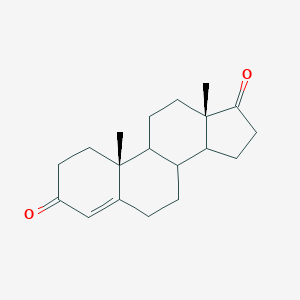
delta(Sup4)-Androstene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta(Sup4)-Androstene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a steroid hormone that is produced naturally in the human body. It is a precursor to testosterone and other androgenic hormones. Its chemical formula is C19H26O2.
Mécanisme D'action
The mechanism of action of 4-AD is not fully understood, but it is believed to work by increasing the levels of testosterone and other androgenic hormones in the body. This can lead to increased muscle growth, improved athletic performance, and other beneficial effects.
Effets Biochimiques Et Physiologiques
4-AD has been shown to have a number of biochemical and physiological effects. It can increase muscle mass and strength, improve athletic performance, and enhance recovery after exercise. It can also increase bone density, reduce body fat, and improve mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-AD in laboratory experiments is its ability to promote muscle growth and improve athletic performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. However, there are also some limitations to using 4-AD in laboratory experiments. For example, it can be difficult to control the dosage and timing of the compound, which can make it difficult to draw accurate conclusions from the results.
Orientations Futures
There are many potential future directions for research on 4-AD. One area of interest is its potential use in the treatment of medical conditions such as osteoporosis and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug in sports and athletics. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 4-AD can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemicals to produce the compound, while microbial transformation involves the use of microorganisms to convert one substance into another.
Applications De Recherche Scientifique
4-AD has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic effects, meaning that it can promote muscle growth and improve athletic performance. It has also been studied for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and breast cancer.
Propriétés
Numéro CAS |
897039-79-1 |
|---|---|
Nom du produit |
delta(Sup4)-Androstene-3,17-dione |
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(10R,13S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
Clé InChI |
AEMFNILZOJDQLW-WFZCBACDSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4=O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



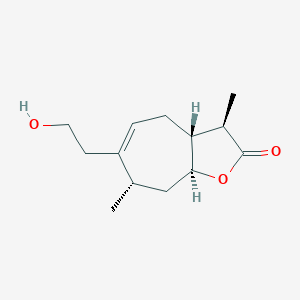

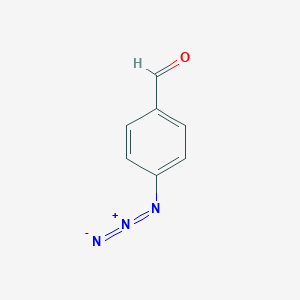
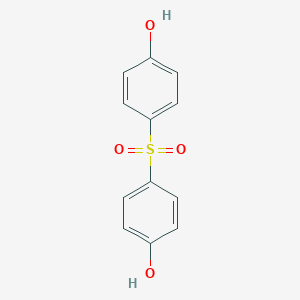
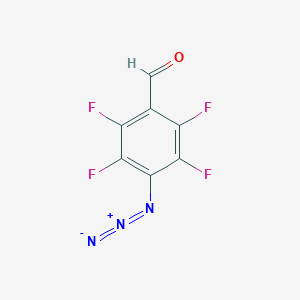
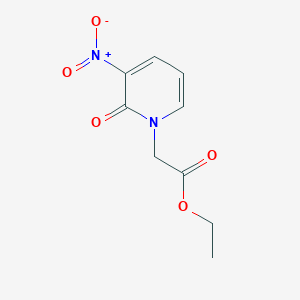
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
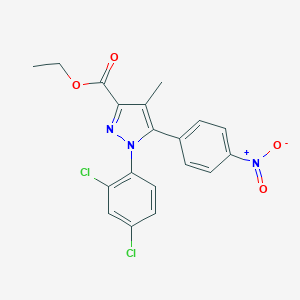
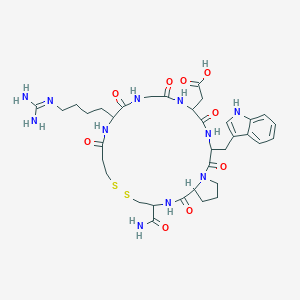
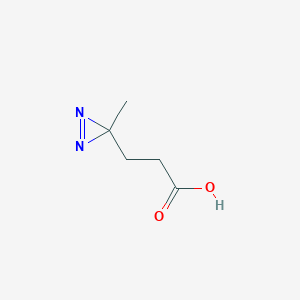
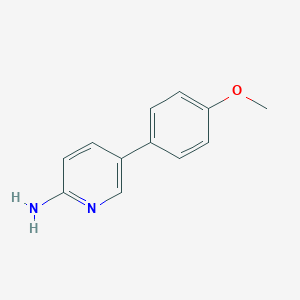
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
